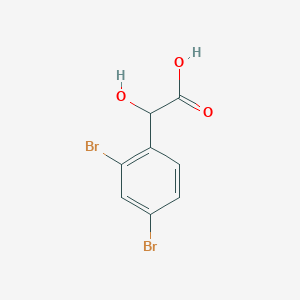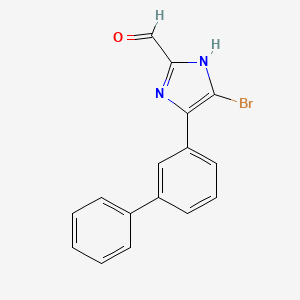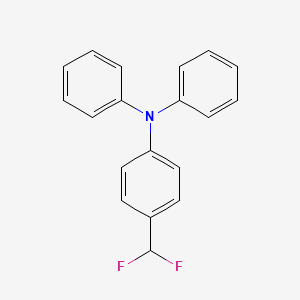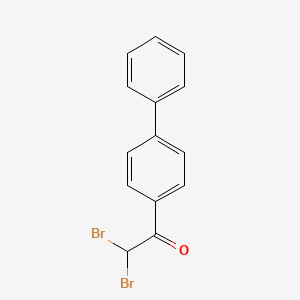
6-Methylheptyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylheptyl 2-bromopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of the propanoate group and a 6-methylheptyl group attached to the ester oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 6-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
2-Bromopropanoic acid+6-MethylheptanolH2SO46-Methylheptyl 2-bromopropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylheptyl 2-bromopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropanoic acid and 6-methylheptanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxypropanoate, 2-cyanopropanoate, or 2-aminopropanoate.
Reduction: 6-Methylheptyl 2-propanol.
Hydrolysis: 2-Bromopropanoic acid and 6-methylheptanol.
Applications De Recherche Scientifique
6-Methylheptyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methylheptyl 2-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. The ester linkage can be hydrolyzed by esterases, releasing 2-bromopropanoic acid and 6-methylheptanol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromopropanoate
- Ethyl 2-bromopropanoate
- 6-Methylheptyl acetate
Comparison
6-Methylheptyl 2-bromopropanoate is unique due to the presence of both a bromine atom and a 6-methylheptyl group. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, methyl 2-bromopropanoate and ethyl 2-bromopropanoate lack the long alkyl chain, which affects their solubility and boiling points. 6-Methylheptyl acetate, on the other hand, lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C11H21BrO2 |
|---|---|
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
6-methylheptyl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-9(2)7-5-4-6-8-14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
Clé InChI |
QEEGKWZARMKHTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)



![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)

